8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound belonging to the purine family. These structures are often part of nucleotides, which are essential components of DNA and RNA. The compound's intricate structure suggests it may have interesting biochemical or pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Creating this compound involves several steps:
Benzylation: A benzylamine reacts with the appropriate purine derivative.
Alkylation: A subsequent reaction with a dimethylphenoxy hydroxypropyl halide.
Final Purification: Utilizing techniques such as recrystallization or chromatography to achieve purity.
Industrial Production Methods: For large-scale production, methods like continuous-flow synthesis might be employed to ensure consistency and efficiency. Factors like temperature, solvent choice, and reagent purity are meticulously controlled to maximize yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: Can form various oxides with appropriate oxidizing agents.
Reduction: Reacts with reducing agents to form corresponding reduced products.
Substitution: Undergoes nucleophilic or electrophilic substitution based on the environment.
Common Reagents and Conditions:
Oxidation: Performed using agents like potassium permanganate in an acidic medium.
Reduction: Utilizes agents such as lithium aluminum hydride.
Substitution: May involve halogens or nitrating agents under controlled temperatures.
Major Products: The reactions typically yield derivatives that could be used as intermediates in further chemical syntheses or as final products with specific functions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules or as a reactant in studies exploring purine derivatives.
Biology: May serve as a probe to study cellular processes involving purines.
Medicine: Could be investigated for potential therapeutic properties, given the significance of purines in biochemistry.
Industry: Possible applications in the synthesis of advanced materials or specialty chemicals.
Mechanism of Action
This compound likely acts by interacting with enzymes or receptors involved in nucleotide metabolism. The hydroxypropyl and dimethylphenoxy groups suggest it could have specific binding affinities, altering the activity of target proteins.
Comparison with Similar Compounds
8-benzylamino-1H-purine-2,6-dione
7-(3-dimethylaminopropyl)-1H-purine-2,6-dione
8-(pyridin-4-ylamino)-3-methyl-1H-purine-2,6-dione
Uniqueness: The unique combination of benzylamino, dimethylphenoxy, and hydroxypropyl groups makes it distinct, possibly offering unique binding properties and reactivity patterns not observed in similar purine derivatives.
There you have it—an overview of the compound. What do you think? Anything specific you want to dive deeper into?
Properties
IUPAC Name |
8-(benzylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-15-9-10-19(11-16(15)2)33-14-18(30)13-29-20-21(28(3)24(32)27-22(20)31)26-23(29)25-12-17-7-5-4-6-8-17/h4-11,18,30H,12-14H2,1-3H3,(H,25,26)(H,27,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENJIXBIECJTEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)NC3=O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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